molecular formula C10H10F3N5O4 B442458 [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B442458
M. Wt: 321.21g/mol
InChI Key: XINHRELBYJRQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound characterized by its unique structure, which includes both pyrazole and nitropyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Hydroxylation: The hydroxyl group is typically introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone: Similar structure but lacks the trifluoromethyl group.

    [5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methyl-3-yl)methanone: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the trifluoromethyl and nitro groups in [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL](1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE makes it unique

Properties

Molecular Formula

C10H10F3N5O4

Molecular Weight

321.21g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C10H10F3N5O4/c1-5-3-9(20,10(11,12)13)17(14-5)8(19)7-6(18(21)22)4-16(2)15-7/h4,20H,3H2,1-2H3

InChI Key

XINHRELBYJRQRL-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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